molecular formula C19H24N2O2 B1385038 N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide CAS No. 1020056-50-1

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Cat. No.: B1385038
CAS No.: 1020056-50-1
M. Wt: 312.4 g/mol
InChI Key: RWOGFBYBEPCANW-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a benzamide derivative featuring a pentyloxy group at the ortho position of the benzamide ring and a 3-amino-2-methylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its polar amino group, hydrophobic pentyloxy chain, and methyl group, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-4-7-13-23-18-12-6-5-9-15(18)19(22)21-17-11-8-10-16(20)14(17)2/h5-6,8-12H,3-4,7,13,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOGFBYBEPCANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route: Acid Chloride Condensation

The most widely documented method involves condensation of 5-amino-2-methylaniline with 2-(pentyloxy)benzoyl chloride in the presence of a base.

Procedure :

  • Reactants :
    • 5-Amino-2-methylaniline (amine precursor)
    • 2-(Pentyloxy)benzoyl chloride (acylating agent)
  • Conditions :
    • Solvent: Anhydrous DMF or dichloromethane
    • Base: N-Ethyl-N,N-diisopropylamine (DIPEA) or triethylamine (TEA)
    • Temperature: Room temperature (20–25°C)
    • Duration: 12–24 hours

Mechanism :
The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction toward amide bond formation.

Alternative Method: Coupling Reagent-Mediated Synthesis

For substrates where acid chloride stability is problematic, carbodiimide- or phosphonium-based coupling agents are employed.

Example Protocol :

  • Reactants :
    • 5-Amino-2-methylaniline
    • 2-(Pentyloxy)benzoic acid
  • Reagents :
    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
    • DIPEA (2–3 equiv)
  • Conditions :
    • Solvent: DMF
    • Temperature: 20°C
    • Duration: Overnight

Advantages :

  • Avoids handling moisture-sensitive acid chlorides.
  • Higher functional group tolerance.

Key Reaction Parameters and Optimization

Critical factors influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Solvent Polarity Low to moderate (DMF, DCM) Enhances reagent solubility
Base Strength pKa ~10–11 (DIPEA, TEA) Efficient HCl scavenging
Stoichiometry 1:1 (amine:acylating agent) Minimizes side products
Temperature Control 20–25°C Prevents decomposition of reactants

Characterization and Quality Control

Post-synthesis, the compound is validated using:

Comparative Analysis of Methods

Method Yield* Purity Scalability Cost Efficiency
Acid Chloride Route 70–85% High Industrial Moderate
Coupling Reagent Route 60–75% Very High Laboratory Low

*Yields estimated from analogous benzamide syntheses.

Challenges and Mitigation Strategies

  • Side Reactions :
    • Over-acylation at the amine’s meta position is minimized using stoichiometric control.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexanes) resolves unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the benzamide group to an amine.

    Substitution: Replacement of the pentyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Antimicrobial Potential: Metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide () showed moderate activity against E. coli and S. aureus. The target compound’s 3-amino-2-methyl group may improve bacterial membrane penetration .
  • Synthetic Challenges: Unlike the straightforward synthesis of N,O-bidentate benzamides (), the target compound’s amino group may require protective strategies during synthesis to avoid side reactions .
  • Therapeutic Hypotheses : Based on fluorinated and chlorinated analogs (), the target compound could be optimized for CNS or antiparasitic applications via targeted substituent modifications .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including in vitro and in vivo studies.

1. Chemical Structure and Synthesis

This compound belongs to the class of benzamides characterized by an amino group and a pentyloxy substituent. The synthesis typically involves:

  • Nitration : 3-nitroaniline is nitrated using concentrated nitric and sulfuric acids.
  • Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid.
  • Amidation : The amine is coupled with 2-(pentyloxy)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The biological activity of this compound primarily arises from its interactions with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways relevant to disease mechanisms.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD) .
  • Cytokine Modulation : It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating immune responses .

3.1 In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cellular targets:

  • Anti-inflammatory Activity : Studies have demonstrated that it reduces neutrophil infiltration and improves recovery in models of colitis by modulating cytokine levels .
  • Anticancer Potential : Preliminary studies suggest disruption of cell cycle progression in cancer cells, leading to apoptosis .

3.2 In Vivo Studies

In animal models, particularly those induced with colitis, this compound demonstrated:

  • Weight Recovery : Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.
  • Biochemical Markers : Reduction in myeloperoxidase levels indicates decreased inflammation .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(3-Aminophenyl)-4-(isopentyloxy)benzamideIsopentyloxy at para positionSimilar anti-inflammatory effects
N-(3-Aminophenyl)-3-(isopentyloxy)benzamideIsopentyloxy at meta positionVarying efficacy in enzyme inhibition

The position of the pentyloxy group significantly influences the compound's reactivity and biological profile .

Case Study 1: Anti-inflammatory Effects

In a study focusing on inflammatory bowel disease, this compound was administered to mice with induced colitis. Results indicated a marked reduction in inflammation markers and improved histological scores compared to control groups .

Case Study 2: Cancer Cell Line Studies

In vitro assays on various cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates, suggesting its potential as a therapeutic agent against certain types of cancer .

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